molecular formula C22H9Br2ClN2O4 B11107058 2,2'-(2-chlorobenzene-1,4-diyl)bis(5-bromo-1H-isoindole-1,3(2H)-dione)

2,2'-(2-chlorobenzene-1,4-diyl)bis(5-bromo-1H-isoindole-1,3(2H)-dione)

Cat. No.: B11107058
M. Wt: 560.6 g/mol
InChI Key: ROHVACJQUQVMNQ-UHFFFAOYSA-N
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Description

5-BROMO-2-[4-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-CHLOROPHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-[4-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-CHLOROPHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method involves the bromination of isoindole derivatives followed by chlorination and subsequent coupling reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-[4-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-CHLOROPHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, chlorine, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-BROMO-2-[4-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-CHLOROPHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-2-[4-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-CHLOROPHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C22H9Br2ClN2O4

Molecular Weight

560.6 g/mol

IUPAC Name

5-bromo-2-[4-(5-bromo-1,3-dioxoisoindol-2-yl)-3-chlorophenyl]isoindole-1,3-dione

InChI

InChI=1S/C22H9Br2ClN2O4/c23-10-1-4-13-15(7-10)21(30)26(19(13)28)12-3-6-18(17(25)9-12)27-20(29)14-5-2-11(24)8-16(14)22(27)31/h1-9H

InChI Key

ROHVACJQUQVMNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br)Cl)N4C(=O)C5=C(C4=O)C=C(C=C5)Br

Origin of Product

United States

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